molecular formula C15H21NO2 B3057575 3-[3-(1-Piperidinyl)propoxy]benzaldehyde CAS No. 82625-43-2

3-[3-(1-Piperidinyl)propoxy]benzaldehyde

Cat. No. B3057575
CAS RN: 82625-43-2
M. Wt: 247.33 g/mol
InChI Key: VRFBHRVCCZPEFY-UHFFFAOYSA-N
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Description

3-[3-(1-Piperidinyl)propoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO2 . It is a solid substance at room temperature . The compound is also known as 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride .


Molecular Structure Analysis

The InChI code for 3-[3-(1-Piperidinyl)propoxy]benzaldehyde is 1S/C15H21NO2/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16/h4,6-7,12-13H,1-3,5,8-11H2 . This code provides a specific description of the molecule’s structure. The SMILES string, another form of molecular representation, is O=CC1=CC(OCCCN2CCCCC2)=CC=C1 .


Physical And Chemical Properties Analysis

3-[3-(1-Piperidinyl)propoxy]benzaldehyde is a solid substance at room temperature . Its molecular weight is 283.8 .

Scientific Research Applications

Synthesis of Chiral Ligands for Catalytic Asymmetric Synthesis

Research has demonstrated the synthesis of a family of enantiomerically pure ligands from epoxydation derivatives, optimizing their catalytic properties in the enantioselective addition of diethylzinc to benzaldehyde. This optimization process highlighted the significance of the steric bulk of the R-oxy group and the selection of the dialkylamino substituent as crucial for achieving high catalytic activity and enantioselectivity (Vidal‐Ferran et al., 1997).

Development of Novel Copolymers

The compound has been used in the synthesis of novel copolymers, such as oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These copolymers, synthesized by piperidine catalyzed Knoevenagel condensation, exhibit relatively high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the ethylene monomer units, which could be beneficial for various applications requiring thermal stability (Kharas et al., 2013).

Pharmaceutical Intermediates Synthesis

In pharmaceutical research, derivatives of the compound have been utilized as intermediates in the synthesis of 1,4-dihydropyridine derivatives, which are significant due to their expanding practical applications as pharmaceuticals, particularly in the category of calcium channel blockers. This approach showcases a "green" and "clean" method using alkaline doped carbon catalysts in the absence of solvents, paving the way for the preparation of medically relevant intermediates (Perozo-Rondón et al., 2006).

Chemical Synthesis and Structural Analysis

The compound also plays a role in the chemical synthesis and structural analysis of various organic molecules. For instance, it has been used in the facile synthesis of 3-phenylpropionic acids, demonstrating a convenient and efficient method for the synthesis of these compounds under microwave irradiation, which utilizes short reaction times and provides moderate to high yields. This method represents an advancement in the synthesis of compounds with potential applications in organic synthesis and pharmaceutical development (Sharma et al., 2003).

Safety and Hazards

The safety data sheet (SDS) for 3-[3-(1-Piperidinyl)propoxy]benzaldehyde can be found online . It’s important to handle this compound with care, as it is classified as a combustible solid . Always follow safety guidelines when handling chemical substances.

properties

IUPAC Name

3-(3-piperidin-1-ylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16/h4,6-7,12-13H,1-3,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFBHRVCCZPEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589889
Record name 3-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1-Piperidinyl)propoxy]benzaldehyde

CAS RN

82625-43-2
Record name 3-[3-(1-Piperidinyl)propoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82625-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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